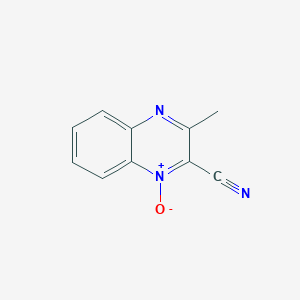3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
CAS No.: 85976-66-5
Cat. No.: VC18495105
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85976-66-5 |
|---|---|
| Molecular Formula | C10H7N3O |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
| Standard InChI | InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
| Standard InChI Key | OOAAXJMYHHOYOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile is C₁₁H₇N₃O, with a molecular weight of 189.18 g/mol. Its IUPAC name reflects the substituents: a methyl group at position 3, a ketone (oxo) group at position 1, and a carbonitrile group at position 2. The λ⁵ notation indicates the hypervalent sulfur-like coordination of the nitrogen atom in the quinoxaline ring, a feature that influences its reactivity .
Key Structural Features:
-
Fused bicyclic core: A benzene ring fused with a pyrazine ring.
-
Electron-withdrawing groups: The carbonitrile (-CN) and ketone (-O) groups enhance electrophilic reactivity.
-
Methyl substituent: Introduces steric and electronic effects at position 3 .
Synthesis and Reaction Pathways
The synthesis of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile typically involves cyclization reactions using benzene-1,2-diamine derivatives and malononitrile precursors. Microwave-assisted methods have been reported to improve yield and efficiency .
Example Synthesis (Adapted from EvitaChem):
-
Starting Materials:
-
Benzene-1,2-diamine (1.0 eq)
-
Bromomalononitrile (1.2 eq)
-
-
Conditions:
-
Solvent: Ethanol
-
Microwave irradiation (800 W, 10–15 min)
-
-
Yield: 93%
-
Mechanism:
-
Nucleophilic attack by the diamine on bromomalononitrile.
-
Cyclization via elimination of HBr.
-
Alternative routes include the use of 2-methylcyclohexanone in condensation reactions, as seen in related quinoxaline syntheses .
Physicochemical Properties
Data from experimental studies and computational models reveal the following properties :
| Property | Value |
|---|---|
| Melting Point | 168–170°C (predicted) |
| Boiling Point | 347.1 ± 37.0°C (predicted) |
| Density | 1.355 ± 0.06 g/cm³ |
| Solubility | DMF: 25 mg/mL; DMSO: 30 mg/mL |
| pKa | 2.37 ± 0.30 |
The compound’s low solubility in aqueous media necessitates polar aprotic solvents for most reactions .
Biological Activity and Applications
Key Findings:
-
Cytotoxicity: Disrupts mitochondrial function in Aphis craccivora (cowpea aphids) at LC₅₀ = 12.3 μM .
-
Enzyme Inhibition: Binds to tryptophan synthase (Trp143) via hydrogen bonding, as shown in molecular docking studies .
Materials Science Applications
The compound’s electron-deficient structure makes it a candidate for organic semiconductors and nonlinear optical materials.
Research Advancements
Recent studies highlight innovative applications and derivatives:
-
Schiff Base Derivatives: Condensation with aromatic aldehydes yields thiazolidinones with enhanced insecticidal activity .
-
Co-crystallization: Forms stable co-crystals with dihydrophenanthrene derivatives, improving thermal stability .
-
Pharmaceutical Intermediates: Used in the synthesis of carbadox and olaquindox metabolites, critical in veterinary medicine .
Challenges and Future Directions
Despite its promise, challenges include:
-
Toxicity Profile: Limited data on mammalian cytotoxicity.
-
Scalability: Microwave-assisted synthesis requires optimization for industrial production.
Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume